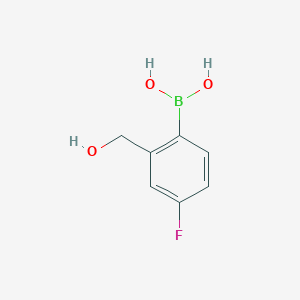

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Descripción general

Descripción

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxymethyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4).

Borylation: The resulting 4-fluoro-2-(hydroxymethyl)benzyl alcohol undergoes borylation using a boron reagent like bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

The reaction conditions typically involve:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Temperature: Room temperature to 80°C.

Catalyst: Palladium(II) acetate (Pd(OAc)2) or a similar palladium catalyst.

Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF), temperature (50-100°C).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvent (e.g., water, acetone), temperature (room temperature to reflux).

Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol, DMF), temperature (room temperature to 80°C).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 4-Fluoro-2-carboxyphenylboronic acid.

Substitution: Substituted phenylboronic acids with various functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to create boron-containing biomolecules that can interact with biological systems. It is also employed in the development of boron-based drugs and diagnostic agents.

Medicine

In medicine, this compound is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mecanismo De Acción

The mechanism by which (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorophenylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

4-(Hydroxymethyl)phenylboronic acid: Lacks the fluorine atom, affecting its reactivity in nucleophilic aromatic substitution.

2-(Hydroxymethyl)phenylboronic acid: The position of the hydroxymethyl group affects its steric and electronic properties.

Uniqueness

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHBFO

- Molecular Weight : Approximately 169.95 g/mol

- Functional Groups : Boronic acid moiety, hydroxymethyl group, and fluorine atom

These structural elements contribute to its reactivity and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Boronic Acid : Utilizing appropriate boron reagents.

- Substitution Reactions : Introducing the hydroxymethyl and fluorine groups through electrophilic aromatic substitution or nucleophilic addition.

- Purification : Employing techniques such as chromatography to achieve high purity.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine or cysteine residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The fluorine atom may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Studies have shown that boronic acids can exhibit selective cytotoxicity against cancer cells while sparing healthy cells. For instance, compounds similar to this compound have been tested against prostate cancer cell lines, demonstrating significant reductions in cell viability at concentrations as low as 5 µM .

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| B5 | PC-3 | 5 | 33 |

| B7 | PC-3 | 5 | 44 |

| Control | L929 | - | 95 |

This table illustrates the cytotoxic effects observed in prostate cancer cells compared to healthy fibroblast cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, studies have reported inhibition zones ranging from 7–13 mm against bacteria such as Staphylococcus aureus and fungi like Candida albicans when tested with similar boronic compounds .

Antioxidant Activity

The antioxidant properties of boronic acids have also been explored. Compounds related to this compound demonstrated significant antioxidant activity in assays such as DPPH and ABTS, comparable to standard antioxidants like α-Tocopherol .

Case Studies

- Prostate Cancer Treatment : A study investigated the effects of various boronic compounds on PC-3 prostate cancer cells. The results indicated that certain derivatives could decrease cell viability significantly while maintaining the health of adjacent normal cells .

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of boronic acids against a range of microbial strains. The findings suggested that these compounds could serve as effective agents in combating resistant bacterial strains .

Propiedades

IUPAC Name |

[4-fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCNOFNVHZOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648090 | |

| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061223-45-7 | |

| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.